molecular formula C14H25NO3S B6804425 N-[(1-cyclobutylcyclobutyl)methyl]-2-methyloxolane-3-sulfonamide

N-[(1-cyclobutylcyclobutyl)methyl]-2-methyloxolane-3-sulfonamide

Cat. No.: B6804425
M. Wt: 287.42 g/mol
InChI Key: HEFYAORHSGZUIX-UHFFFAOYSA-N
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Description

N-[(1-cyclobutylcyclobutyl)methyl]-2-methyloxolane-3-sulfonamide is a complex organic compound characterized by its unique structure, which includes a cyclobutyl group, an oxolane ring, and a sulfonamide functional group

Properties

IUPAC Name

N-[(1-cyclobutylcyclobutyl)methyl]-2-methyloxolane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3S/c1-11-13(6-9-18-11)19(16,17)15-10-14(7-3-8-14)12-4-2-5-12/h11-13,15H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFYAORHSGZUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)S(=O)(=O)NCC2(CCC2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclobutylcyclobutyl)methyl]-2-methyloxolane-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor to form the oxolane ring, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclobutylcyclobutyl)methyl]-2-methyloxolane-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfoxides, while substitution reactions can produce a wide range of sulfonamide derivatives with different functional groups.

Scientific Research Applications

N-[(1-cyclobutylcyclobutyl)methyl]-2-methyloxolane-3-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-[(1-cyclobutylcyclobutyl)methyl]-2-methyloxolane-3-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the cyclobutyl and oxolane rings provide structural rigidity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects or biochemical changes.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-cyclobutylcyclobutyl)methyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide: Shares a similar cyclobutyl group but differs in the presence of a pyridazine ring.

    Sulfonimidates: Contain a sulfonamide group but differ in their overall structure and reactivity.

Uniqueness

N-[(1-cyclobutylcyclobutyl)methyl]-2-methyloxolane-3-sulfonamide is unique due to its combination of a cyclobutyl group, an oxolane ring, and a sulfonamide functional group. This combination imparts specific chemical and physical properties, making it distinct from other compounds with similar functional groups but different structural frameworks.

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